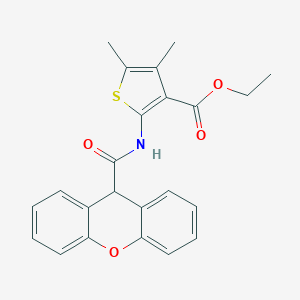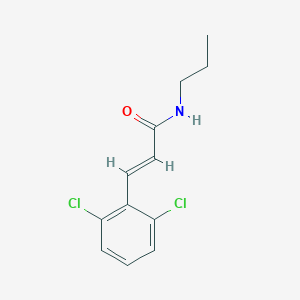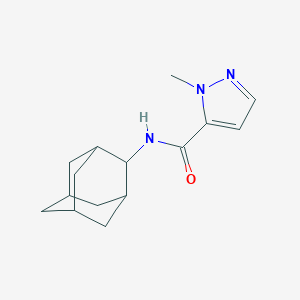![molecular formula C22H16N2O6 B458081 N-[4-(2H-13-BENZODIOXOLE-5-AMIDO)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B458081.png)
N-[4-(2H-13-BENZODIOXOLE-5-AMIDO)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2H-13-BENZODIOXOLE-5-AMIDO)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound featuring a 1,3-benzodioxole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2H-13-BENZODIOXOLE-5-AMIDO)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps. One common route starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at 70–75°C, yielding 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile . This intermediate is then reduced with lithium tetrahydroaluminate to produce [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . The final step involves the reaction of this amine with aryloxymethyloxiranes to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2H-13-BENZODIOXOLE-5-AMIDO)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-(2H-13-BENZODIOXOLE-5-AMIDO)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2H-13-BENZODIOXOLE-5-AMIDO)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways . These interactions can lead to various physiological effects, such as antioxidant activity and inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-2-(pyrrolidin-1-yl)acetamide hydrochloride
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
N-[4-(2H-13-BENZODIOXOLE-5-AMIDO)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its dual benzodioxole moieties contribute to its potential as a versatile compound in various scientific applications.
Properties
Molecular Formula |
C22H16N2O6 |
|---|---|
Molecular Weight |
404.4g/mol |
IUPAC Name |
N-[4-(1,3-benzodioxole-5-carbonylamino)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C22H16N2O6/c25-21(13-1-7-17-19(9-13)29-11-27-17)23-15-3-5-16(6-4-15)24-22(26)14-2-8-18-20(10-14)30-12-28-18/h1-10H,11-12H2,(H,23,25)(H,24,26) |
InChI Key |
XRVQIFOUNWHLCT-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B457999.png)

![ethyl 2-(5-chloro-2-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B458002.png)

![3-{[3-(2,4-dichloroanilino)-3-oxopropyl]sulfanyl}-N-(2,4-dichlorophenyl)propanamide](/img/structure/B458004.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-nitro-1,3-dimethyl-1H-pyrazole](/img/structure/B458009.png)
![ethyl 2-[(2,4-dichlorobenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B458010.png)

![Methyl 4-(4-chlorophenyl)-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B458013.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B458014.png)



![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-nitro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B458021.png)
